molecular formula C12H12N2O4S B1293742 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone CAS No. 7545-50-8

3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone

Cat. No.: B1293742
CAS No.: 7545-50-8
M. Wt: 280.3 g/mol
InChI Key: KECOIASOKMSRFT-UHFFFAOYSA-N
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Description

3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone is an organic compound with the molecular formula C12H12N2O4S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two amino groups and two hydroxyl groups attached to a diphenyl sulfone backbone, making it a versatile reagent in synthetic chemistry .

Biochemical Analysis

Biochemical Properties

3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone plays a significant role in biochemical reactions, particularly in the synthesis of polybenzoxazoles (PBO) specialty polymer functional materials . It interacts with various enzymes and proteins, facilitating the formation of high-temperature resistant materials with outstanding mechanical and dielectric properties . The compound’s interactions with biomolecules are primarily through hydrogen bonding and electrostatic interactions, which contribute to its stability and functionality in biochemical processes.

Cellular Effects

The effects of 3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been observed to affect the expression of genes involved in stress response and metabolic regulation, thereby altering cellular homeostasis and function. Additionally, it can impact cell proliferation and apoptosis, making it a compound of interest in cancer research and therapy.

Molecular Mechanism

At the molecular level, 3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery of the cell . These molecular interactions are crucial for understanding the compound’s role in various biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone change over time due to its stability and degradation properties . The compound is relatively stable under inert atmosphere and room temperature conditions . Prolonged exposure to light and air can lead to its degradation, affecting its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, with potential implications for chronic exposure and therapeutic applications.

Dosage Effects in Animal Models

The effects of 3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone vary with different dosages in animal models . At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as organ toxicity and metabolic disturbances . Threshold effects have been identified, indicating the importance of dosage optimization for therapeutic applications. Toxicological studies are essential for determining the safe and effective use of this compound in clinical settings.

Metabolic Pathways

3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within tissues can influence its biochemical activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the nucleus, mitochondria, or other organelles, where it exerts its biochemical effects. Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone typically involves the reduction of 3,3’-dinitro-4,4’-dihydroxydiphenyl sulfone. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using other reducing agents such as iron powder in acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale reduction processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-4-(3-amino-4-hydroxyphenyl)sulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c13-9-5-7(1-3-11(9)15)19(17,18)8-2-4-12(16)10(14)6-8/h1-6,15-16H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECOIASOKMSRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40226383
Record name 4,4'-Sulphonylbis(2-aminophenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24823660
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7545-50-8
Record name ABPS
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7545-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Sulphonylbis(2-aminophenol)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007545508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7545-50-8
Source DTP/NCI
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Record name 4,4'-Sulphonylbis(2-aminophenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-sulphonylbis[2-aminophenol]
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.572
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone interact with the zinc anode in a rechargeable aqueous zinc battery?

A1: In rechargeable aqueous zinc batteries (RAZBs), this compound is utilized as a molecular tailoring agent on the separator's face-to-anode side. This modification introduces ion-sieving capabilities to the separator, effectively repelling harmful sulfate ions (SO42-) while guiding a uniform influx of zinc ions (Zn2+). [] This selective ion transport promotes the preferential accumulation of zinc deposits along the (002) crystallographic orientation, even under demanding high-current deposition conditions. [] This targeted deposition contributes to improved battery performance and stability.

Q2: What are the advantages of incorporating this compound into the separator of a rechargeable aqueous zinc battery?

A2: Incorporating this compound into the separator offers several advantages for RAZBs: []

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